molecular formula C10H18O3 B13826826 (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol

(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol

Cat. No.: B13826826
M. Wt: 186.25 g/mol
InChI Key: ZYIMYSPLJFAHIA-NSDNXHHOSA-N
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Description

(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[222]octane-5,6-diol is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[222]octane core with two hydroxyl groups at positions 5 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as camphor or its derivatives.

    Cyclization: A key step involves the cyclization of the starting material to form the bicyclic core. This can be achieved through intramolecular reactions facilitated by catalysts or specific reaction conditions.

    Hydroxylation: The introduction of hydroxyl groups at positions 5 and 6 is achieved through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

    Camphor: Shares a similar bicyclic structure but lacks the hydroxyl groups.

    Borneol: Another bicyclic compound with hydroxyl groups, but differs in the position and configuration of these groups.

    Isoborneol: Similar to borneol but with a different stereochemistry.

Uniqueness: (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol

InChI

InChI=1S/C10H18O3/c1-9(2)6-4-5-10(3,13-9)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7?,8?,10+/m1/s1

InChI Key

ZYIMYSPLJFAHIA-NSDNXHHOSA-N

Isomeric SMILES

C[C@]12CC[C@H](C(C1O)O)C(O2)(C)C

Canonical SMILES

CC1(C2CCC(O1)(C(C2O)O)C)C

Origin of Product

United States

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